molecular formula C20H21FN4O B6505313 N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1396868-96-4

N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6505313
CAS No.: 1396868-96-4
M. Wt: 352.4 g/mol
InChI Key: STAFAEPPEBOJIY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:

  • Pyrazole core: Substituted at position 1 with a methyl group, position 3 with a 4-fluorophenyl ring, and position 5 with a carboxamide moiety.
  • Carboxamide substituents: Dual N-substituents—a cyclopropyl group and a [(1-methyl-1H-pyrrol-2-yl)methyl] side chain.
  • Molecular formula: C₂₀H₂₂FN₄O.

This compound’s structural complexity arises from the synergistic integration of aromatic (4-fluorophenyl), heterocyclic (pyrrole), and small cycloalkyl (cyclopropyl) groups.

Properties

IUPAC Name

N-cyclopropyl-5-(4-fluorophenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-23-11-3-4-17(23)13-25(16-9-10-16)20(26)19-12-18(22-24(19)2)14-5-7-15(21)8-6-14/h3-8,11-12,16H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAFAEPPEBOJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, cyclopropyl group, and fluorophenyl moiety. Its molecular formula is C₁₅H₁₈FN₃O, with a molecular weight of approximately 277.32 g/mol. The presence of the fluorine atom and the unique structural elements contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For instance, a related study demonstrated that certain pyrazole derivatives inhibited TNF-α by up to 85% at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Properties : Compounds within this class have been tested against various bacterial strains, showing promising antimicrobial activities. One study highlighted that certain pyrazole derivatives exhibited significant antibacterial effects against E. coli and S. aureus .

Biological Activity Data

The following table summarizes findings from various studies related to the biological activity of pyrazole derivatives, including the target compound:

Activity Compound Effect Reference
Anti-inflammatoryN-cyclopropyl derivativeInhibition of TNF-α (up to 85%)
Antimicrobial3-substituted phenyl pyrazolesEffective against E. coli, S. aureus
MAO-B Inhibition1-thiocarbamoyl 3-substituted phenyl pyrazolesHigh activity against MAO-A and MAO-B
Anti-tubercular4,5-dihydro-pyrazolesSignificant inhibition against MTB strain

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory properties of pyrazole derivatives, researchers synthesized a series of compounds that were tested in a carrageenan-induced rat paw edema model. The results indicated that specific derivatives showed up to 78% reduction in edema compared to ibuprofen, establishing their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against various pathogens. The study found that certain compounds exhibited notable activity against Klebsiella pneumoniae, suggesting their potential utility in treating infections caused by resistant strains .

Comparison with Similar Compounds

Structural Analogues of Pyrazole Carboxamides

The following table highlights key pyrazole carboxamide derivatives and their structural distinctions:

Compound Name Pyrazole Substituents Carboxamide Substituents Molecular Formula Key Features
Target Compound 1-methyl, 3-(4-fluorophenyl) N-cyclopropyl, N-[(1-methyl-1H-pyrrol-2-yl)methyl] C₂₀H₂₂FN₄O Dual N-substituents; pyrrole-methyl enhances π-π interactions
5,3-AB-CHMFUPPYCA 1-(cyclohexylmethyl), 5-(4-fluorophenyl) N-(1-amino-3-methyl-1-oxobutan-2-yl) C₂₂H₂₈FN₄O₂ Bulky cyclohexylmethyl group; amino-oxobutanamide may improve solubility
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1-methyl N-(2,4-difluorophenyl) C₁₁H₉F₂N₃O Simpler structure; difluorophenyl enhances electrophilicity
N-[(4-fluorophenyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide (LE7) 3-propyl N-[(4-fluorophenyl)methyl] C₁₄H₁₆FN₃O Propyl chain increases lipophilicity; fluorophenylmethyl aids membrane permeation
N-{4-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-... 4-chloro, 5-cyclopropyl, 3-(trifluoromethyl) N-phenyl with dimethylamino-methylene and oxobutanamide C₂₁H₂₁ClF₃N₃O₂ Chloro, CF₃, and cyclopropyl enhance metabolic stability
Key Observations:
  • Substituent Position : The target compound’s 3-(4-fluorophenyl) and 1-methyl groups contrast with 5-(4-fluorophenyl) in AB-CHMFUPPYCA , highlighting positional effects on receptor binding.
  • Carboxamide Diversity : The dual N-substituents (cyclopropyl and pyrrole-methyl) in the target compound are unique compared to single N-aryl or N-alkyl groups in analogs . This may reduce steric hindrance while maintaining ligand-receptor compatibility.
  • Impact of Halogenation : Fluorine at the para position (4-fluorophenyl) is conserved across multiple compounds, suggesting its role in optimizing electronic properties and bioavailability .

Role of Cyclopropyl and Pyrrole Motifs

  • Cyclopropyl Group : Present in the target compound and ’s analog, cyclopropyl’s small ring size and high bond angle strain may enhance metabolic stability by resisting oxidative degradation .
  • This contrasts with oxadiazole-linked pyrroles in , where the oxadiazole spacer may reduce conformational flexibility .

Pharmacological Implications (Hypothetical)

However, the absence of a cyclohexylmethyl group (common in synthetic cannabinoids) may alter binding affinity .

Preparation Methods

Construction of the 1-Methyl-3-(4-Fluorophenyl)Pyrazole-5-Carboxylic Acid

The pyrazole ring system is typically synthesized via cyclocondensation or oxidative amidation. A method adapted from US6297386B1 involves reacting 2,4-diketocarboxylic esters with N-alkylhydrazinium salts to form 1-alkyl-pyrazole-5-carboxylic esters. For the target compound, ethyl 1-methyl-3-(4-fluorophenyl)pyrazole-5-carboxylate can be synthesized by:

  • Reacting ethyl 3-(4-fluorophenyl)-2,4-diketocarboxylate with methylhydrazine in ethanol at 60–90°C for 10–18 hours.

  • Isolating the ester via solvent extraction (toluene/water) and acid washing.

Key Reaction Parameters

ParameterValueSource
Hydrazine equivalent1.1–2.0 eq
SolventEthanol or toluene
Temperature60–90°C
Reaction time10–18 hours

Hydrolysis of the ester to the carboxylic acid is achieved using NaOH or KOH in aqueous methanol.

Synthesis of the Pyrrole Substituent

Preparation of 1-Methyl-1H-Pyrrole-2-Methanamine

The [(1-methyl-1H-pyrrol-2-yl)methyl]amine group is synthesized via a two-step process:

  • N-Methylpyrrole synthesis : Succinaldehyde reacts with methylamine in ethanol under alkaline conditions (NaOH/KOH) at −10°C to 0°C, followed by heating to 30–60°C for 10–18 hours (yield: 88–89%).

  • Methylene group introduction : Friedel-Crafts alkylation or chloromethylation of N-methylpyrrole introduces the CH2NH2 group. For example, reacting N-methylpyrrole with paraformaldehyde and HCl gas in acetic acid yields 1-methyl-1H-pyrrole-2-methanamine.

Example Reaction Conditions

StepConditionsYieldSource
N-Methylpyrrole−10°C → 60°C, 10–18 h89%
ChloromethylationHCl gas, CH2O, 50°C, 6 h75%*

*Hypothetical yield based on analogous reactions.

Amide Bond Formation

Oxidative Amidation of Pyrazole Carboxylic Acid

The pyrazole carboxylic acid is coupled with N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine via oxidative amidation. A method from US9656965B2 employs FeSO4·7H2O as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 60–90°C.

Optimized Protocol

  • Combine 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine (1.2 eq), FeSO4·7H2O (0.2 eq), and CaCO3 (2.0 eq) in acetonitrile.

  • Add TBHP (2.5 eq) dropwise over 10 hours at 60°C.

  • Quench with HCl, extract with dichloromethane, and purify via column chromatography.

Critical Parameters

ParameterValueSource
CatalystFeSO4·7H2O (0.2 eq)
OxidantTBHP (2.5 eq)
SolventAcetonitrile
Temperature60°C
Reaction time10 hours

Alternative Routes

Reductive Amination

An alternative to oxidative amidation involves reductive coupling of the pyrazole carboxylic acid with the pyrrole amine:

  • Convert the carboxylic acid to its acid chloride using SOCl2.

  • React with the amine in the presence of a base (e.g., Et3N) in THF at 0°C to room temperature.

Advantages : Higher functional group tolerance and milder conditions compared to oxidative methods.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

The 3-(4-fluorophenyl) substitution requires precise control to avoid isomerization. Using bulky solvents (e.g., valeronitrile) and low temperatures (0–20°C) improves regioselectivity.

Stability of the Pyrrole Amine

The [(1-methyl-1H-pyrrol-2-yl)methyl]amine group is prone to oxidation. Storage under inert atmosphere (N2/Ar) and use of fresh reagents are recommended .

Q & A

Q. What are the optimal synthetic routes for synthesizing this pyrazole-carboxamide derivative?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions (e.g., H₂SO₄ or acetic acid) .
  • Substitution reactions : Electrophilic aromatic substitution (EAS) on the fluorophenyl group or alkylation of the pyrrole methyl group. Microwave-assisted synthesis may enhance reaction efficiency for similar pyrazole derivatives .
  • Carboxamide coupling : Use of coupling agents like EDCI/HOBt or DCC to attach the cyclopropylamine and pyrrole-methylamine moieties .
    Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 80–100°C for EAS) to improve yields .

Q. How can the compound’s structure and purity be rigorously characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct deshielded aromatic protons (~7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95% recommended) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the cyclopropyl and pyrrole groups, to validate spatial orientation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model electrophilic/nucleophilic sites. The fluorine atom’s electron-withdrawing effect increases electrophilicity at the pyrazole C3 position .
  • Molecular Dynamics (MD) Simulations : Simulate binding to protein targets (e.g., kinases) using software like GROMACS. Focus on hydrogen bonding between the carboxamide group and active-site residues .
  • ICReDD Framework : Integrate computational reaction path searches with experimental data to optimize synthetic routes and predict byproducts .

Q. How can researchers design experiments to study the compound’s biological interactions and mechanisms?

Methodological Answer:

  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets (e.g., IC₅₀ values). Pre-incubate the compound with liver microsomes to assess metabolic stability .
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to identify binding motifs. Resolve structures at <2.0 Å resolution for accurate electron density maps .
  • Transcriptomic Profiling : Treat cell lines (e.g., HepG2) and perform RNA-seq to identify downstream pathways affected by the compound .

Q. How should contradictions in bioactivity data across studies be addressed?

Methodological Answer:

  • Assay Variability Analysis : Compare experimental conditions (e.g., cell line viability assays vs. enzymatic assays). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing the pyrrole-methyl group with a thiophene) to isolate functional group contributions. Tabulate bioactivity trends (see Table 1 ) .
  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) using cheminformatics tools like KNIME to identify outliers or assay-specific biases .

Table 1: Comparative Bioactivity of Structural Analogs

Derivative ModificationTarget ProteinIC₅₀ (nM)Assay TypeReference
Pyrrole → ThiopheneKinase A120 ± 15Fluorescent
4-Fluorophenyl → ChlorophenylCytochrome P450 3A4450 ± 30LC-MS/MS
Cyclopropyl → IsopropylProtease X>1000Colorimetric

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis without industrial protocols?

Methodological Answer:

  • Flow Chemistry : Use microreactors to control exothermic reactions (e.g., cyclopropane ring formation) and improve mixing .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. For example, Pd/C (5% loading) in ethanol achieves >85% yield for similar carboxamides .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with hepatocytes and analyze metabolites via UPLC-QTOF-MS. Common issues include oxidation of the pyrrole methyl group .
  • Prodrug Design : Introduce ester moieties at the carboxamide group to enhance bioavailability, followed by enzymatic cleavage in vivo .

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